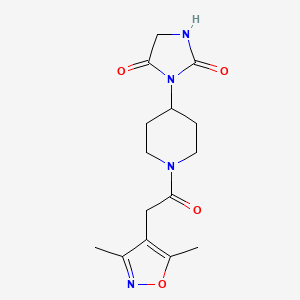
3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule that appears to be related to various heterocyclic compounds that have been synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as imidazolidine and piperazine derivatives, which are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can yield a variety of heterocyclic structures. For example, the synthesis of piperazine derivatives as mentioned in paper involves a four-component cyclocondensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate ion on yttrium oxide as a catalyst. This method could potentially be adapted for the synthesis of the compound , by substituting the appropriate starting materials and conditions to incorporate the 3,5-dimethylisoxazol-4-yl and imidazolidine-2,4-dione moieties.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like those mentioned in the papers is characterized by the presence of multiple ring systems that include nitrogen atoms. These structures are often confirmed by spectroscopic methods such as IR, 1H and 13C NMR, and mass spectrometry, as well as single-crystal X-ray diffraction in some cases . The presence of nitrogen atoms in the rings contributes to the compounds' potential for biological activity, as they can participate in hydrogen bonding and other interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be quite diverse. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to the formation of novel spiro-linked compounds, which can further rearrange under certain conditions to yield different heterocyclic structures . This indicates that the compound may also undergo various chemical transformations, potentially leading to the formation of pharmacologically active derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically influenced by their molecular structure. The presence of different functional groups and heteroatoms can affect properties such as solubility, melting point, and stability. The compounds' reactivity with acids, bases, and other reagents can also provide insight into their chemical behavior. Spectroscopic data, including IR, NMR, and MS, are crucial for characterizing these properties and confirming the identity of the synthesized compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A notable aspect of research around similar compounds involves their synthesis and characterization. For instance, a study detailed the synthesis of imidazolopyrazole and imidazopyrimidine derivatives, which are related in structure to the compound of interest, showcasing their potential for generating novel chemical entities with unique properties (Gouda, 2012). These synthetic routes could offer insights into developing new derivatives of the specified compound for various applications.
Biological Activity
Research on related compounds has explored their biological activities, including antimicrobial, antifungal, and cytotoxic effects. For example, derivatives of thiazolidine-2,4-dione, a core structure similar to the compound , have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents (Mohanty et al., 2015). Such studies suggest that derivatives of 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione could be explored for similar biological applications.
Pharmacological Evaluation
Compounds with a core structure of imidazolidine-2,4-dione have been evaluated for their pharmacological properties, including their role as potential antidiabetic agents and their interaction with biological receptors. The evaluation of thiazolidine-2,4-diones for hypoglycemic activity demonstrates the therapeutic potential of such compounds in treating metabolic disorders (Oguchi Minoru et al., 2000). This area of research might offer a pathway to investigate the compound for similar pharmacological effects.
Antioxidant Evaluation
The antioxidant potential of novel chemical entities is of significant interest due to its implications in mitigating oxidative stress-related diseases. Studies on pyrazolopyridine derivatives, which share some structural similarities, have highlighted some compounds' ability to protect DNA from oxidative damage, underscoring the importance of such research in discovering new antioxidants (Gouda, 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withBromodomain-containing protein 4 (BRD4) . BRD4 possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
This can result in changes in gene transcription, cell cycle regulation, and apoptosis .
Biochemical Pathways
Given its potential interaction with brd4, it may influence pathways related to gene transcription, cell cycle regulation, and apoptosis .
Pharmacokinetics
It’s noted that the compound is practically insoluble to insoluble in water, but soluble in phosphate buffer, ph 71 . This suggests that the compound’s bioavailability may be influenced by its solubility and the pH of its environment .
Result of Action
Based on its potential interaction with brd4, it may influence gene transcription, cell cycle regulation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its target. In the case of this compound, its solubility in phosphate buffer suggests that its action and efficacy may be influenced by the pH of its environment .
Propiedades
IUPAC Name |
3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-9-12(10(2)23-17-9)7-13(20)18-5-3-11(4-6-18)19-14(21)8-16-15(19)22/h11H,3-8H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPUIPSBGJJQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

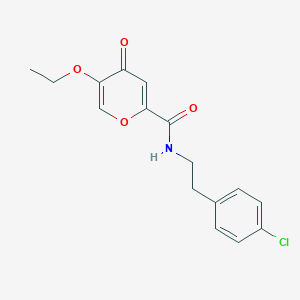
![(Z)-ethyl 4-((4-((3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3014021.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B3014022.png)

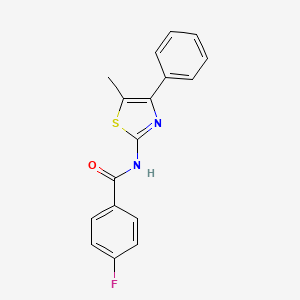
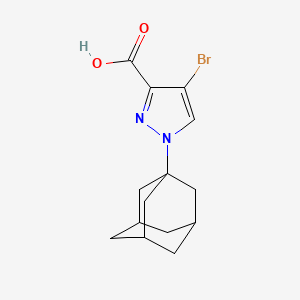


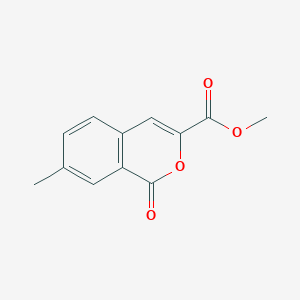
![N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B3014029.png)
![[3-(1H-Indol-1-yl)propyl]amine methanesulfonate](/img/structure/B3014030.png)
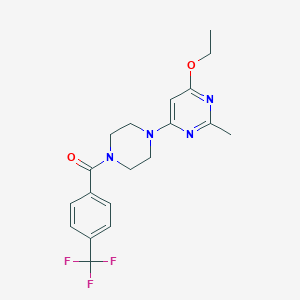
![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3014039.png)
![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3014040.png)